molecular formula C26H18 B1585347 Fluorene, 9-(diphenylmethylene)- CAS No. 4709-68-6

Fluorene, 9-(diphenylmethylene)-

Cat. No. B1585347
CAS RN: 4709-68-6
M. Wt: 330.4 g/mol
InChI Key: CGUOPWAERAISDV-UHFFFAOYSA-N
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Description

“Fluorene, 9-(diphenylmethylene)-” is a chemical compound with the molecular formula C26H18 . It has a molecular weight of 330.42100 . It is also known by other names such as “9-Benzylidenefluorene”, “Benzalfluorene”, and "1-Phenyl-2-biphenyleneethylene" .


Synthesis Analysis

The synthesis of fluorene-based compounds has been widely investigated due to their wide range of applications in various fields . For instance, a protocol was developed for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst . Another study reported the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids .


Molecular Structure Analysis

The molecular structure of “Fluorene, 9-(diphenylmethylene)-” can be analyzed using various techniques such as NMR and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Fluorene-based compounds undergo various chemical reactions. For example, a boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fluorene, 9-(diphenylmethylene)-” include a density of 1.169g/cm3, a boiling point of 448.2ºC at 760 mmHg, and a melting point of 230-232ºC .

Scientific Research Applications

Structural Analysis and Reduction Behavior

A study by Bock et al. (1992) investigated the structural changes upon the reduction of 9-(Diphenylmethylidene)fluorene by sodium metal, leading to the formation of hydrocarbon dianions connected by sodium(diethylether) links. This research provides insights into the structural dynamics and potential applications in the development of novel materials with specific electronic properties (Bock, Ruppert, Herdtweck, & Herrmann, 1992).

Photophysical Properties

Research by Belfield et al. (2004) on diphenylaminofluorene-based materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene, highlights their significant photophysical properties, such as linear absorption, fluorescence, and two-photon absorption spectra. These findings are crucial for applications in optoelectronics and photonics, where materials with exceptional light-absorbing and emitting properties are required (Belfield, Morales, Hales, Hagan, Stryland, Chapela, & Percino, 2004).

Environmental and Biological Applications

The work by Bogan, Lamar, and Hammel (1996) on the oxidation of fluorene by Phanerochaete chrysosporium illustrates the potential environmental applications of fluorene derivatives in bioremediation. Their study showed that fluorene could be metabolized to 9-hydroxyfluorene, suggesting a pathway for the microbial degradation of polycyclic aromatic hydrocarbons (Bogan, Lamar, & Hammel, 1996).

Solar Cell Performance Enhancement

Pham et al. (2019) developed new small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine moieties for use as dopant-free hole transporting materials in planar inverted perovskite solar cells. Their findings, which achieved power conversion efficiencies as high as 17.1%, underscore the potential of fluorene derivatives in enhancing the performance of solar cells (Pham, Gil-Escrig, Feron, Manzhos, Albrecht, Bolink, & Sonar, 2019).

Electroluminescence and Sensing Applications

Sun et al. (2018) designed a polymer incorporating 9-(diphenylmethylene)-9H-fluorene, exhibiting aggregation-induced emission enhancement and stable electrochemiluminescence. Their study proposed an "off-on" switch ECL sensing methodology, demonstrating the applicability of fluorene derivatives in developing sensitive and efficient sensors (Sun, Wang, Feng, Cheng, Ju, & Quan, 2018).

Safety And Hazards

The safety data sheet for fluorene indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is also noted that it is toxic to aquatic life with long-lasting effects .

Future Directions

Fluorene-based compounds have potential applications in various fields such as optoelectronics, semiconductors, and solar cells . The development of fluorene-based macrocycles to organic nanogrids is an area of ongoing research . These compounds can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .

properties

IUPAC Name

9-benzhydrylidenefluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUOPWAERAISDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963740
Record name 9-(Diphenylmethylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorene, 9-(diphenylmethylene)-

CAS RN

4709-68-6
Record name Fluorene, 9-(diphenylmethylene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(Diphenylmethylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry tetrahydrofuran (500 ml) was added to a mixture of fluorene (10.00 g, 60.16 mmoles) and potassium tert-butoxide (7.43 g, 66.18 mmoles) under nitrogen and stirred at room temperature for 5 minutes. Benzophenone (10.96 g, 60.16 mmoles) was then added as a solid and the reaction mixture was stirred for a further 20 hours under nitrogen at room temperature. Aqueous ammonium chloride (sat., 200 ml) was then added and stirred until the colour had faded. Diethyl ether (100 ml) was added and the aqueous layer separated and extracted with diethyl ether (2×100 ml). The combined organic layers were washed with water (3×200 ml), dried over anhydrous magnesium sulfate and evaporated. The crude product (16.0 g) was recrystallised twice from dichloromethane:hexane (100:200 ml) and then from dichloromethane:acetonitrile (100:200 ml) and then dried under vacuum to give white crystals of 9-(diphenylmethylene)-9H-fluorene (7.34 g).
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
7.43 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Poerschmann, Z Parsi, T Gorecki - Journal of Chromatography A, 2008 - Elsevier
Analytical pyrolysis of sediments contaminated with pollutants of medium to high molecular weights (up to ∼500Da) is very challenging when using conventional pyrolysis systems due …
Number of citations: 11 www.sciencedirect.com

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